Bienvenue dans la boutique en ligne BenchChem!

di(1H-indol-2-yl)methanone

PDGFR inhibition Swiss3T3 fibroblasts SAR baseline

di(1H-indol-2-yl)methanone (bis(1H-indol-2-yl)methanone, CAS 200706-56-5) is the unsubstituted parent compound of the bis(1H-2-indolyl)methanone class—a series of ATP-competitive tyrosine kinase inhibitors first described as selective inhibitors of the platelet-derived growth factor receptor (PDGFR) kinase. With a molecular formula of C17H12N2O and molecular weight of 260.29 g/mol, it features two indole moieties linked by a central carbonyl group.

Molecular Formula C17H12N2O
Molecular Weight 260.29 g/mol
CAS No. 200706-56-5
Cat. No. B3062227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi(1H-indol-2-yl)methanone
CAS200706-56-5
Molecular FormulaC17H12N2O
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C17H12N2O/c20-17(15-9-11-5-1-3-7-13(11)18-15)16-10-12-6-2-4-8-14(12)19-16/h1-10,18-19H
InChIKeyGQJIQKLWZMQQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





di(1H-indol-2-yl)methanone (CAS 200706-56-5): A Foundational Bis-Indolyl Scaffold for Kinase Inhibitor Procurement


di(1H-indol-2-yl)methanone (bis(1H-indol-2-yl)methanone, CAS 200706-56-5) is the unsubstituted parent compound of the bis(1H-2-indolyl)methanone class—a series of ATP-competitive tyrosine kinase inhibitors first described as selective inhibitors of the platelet-derived growth factor receptor (PDGFR) kinase [1]. With a molecular formula of C17H12N2O and molecular weight of 260.29 g/mol, it features two indole moieties linked by a central carbonyl group . The compound inhibits PDGFR autophosphorylation in intact Swiss3T3 fibroblasts with an IC50 of 1,000 nM and shows weaker activity against FMS-like tyrosine kinase 3 (FLT3) with an IC50 of 4,600 nM in EOL1 cells [2]. As the foundational scaffold from which all subsequent bis-indolylmethanone derivatives were developed, it serves as the essential SAR reference standard for this compound class [1].

Why di(1H-indol-2-yl)methanone Cannot Be Substituted with Generic Bis-Indolyl Analogs


Substitution at the 5- or 6-position of one indole ring in the bis(1H-2-indolyl)methanone scaffold profoundly alters both potency and target selectivity. The unsubstituted parent di(1H-indol-2-yl)methanone exhibits an IC50 of 1,000 nM against PDGFR and 4,600 nM against FLT3, yielding a modest ~4.6-fold PDGFR preference [1]. Introduction of a 5-hydroxy group (D-64406) improves PDGFR potency 5-fold to 200 nM and FLT3 potency 8-fold to 570 nM, shifting the selectivity profile toward a more balanced dual inhibitor [2]. Conversely, a 5-methoxy substituent (compound 11) enhances PDGFR potency to 300 nM while only marginally improving FLT3 activity to 3,200 nM, producing a ~10.7-fold PDGFR preference [2]. Further structural optimization yields compounds such as 102 with FLT3 IC50 of 40 nM and ~10-fold selectivity over PDGFR—a complete inversion of the parent's selectivity profile [3]. These divergent SAR trajectories mean that no single derivative can serve as a generic substitute; the unsubstituted parent is uniquely positioned as the mandatory reference compound for interpreting all class-level SAR and for applications requiring the native PDGFR-preferring profile with minimal structural complexity.

Quantitative Differentiation Evidence for di(1H-indol-2-yl)methanone Against Closest Analogs


PDGFR Inhibitory Potency: Parent Scaffold vs. 5-Substituted Derivatives in the Same Cellular Assay

In a directly comparable assay measuring inhibition of endogenous PDGFR in Swiss3T3 fibroblasts, di(1H-indol-2-yl)methanone exhibits an IC50 of 1,000 nM, defining the basal potency of the unsubstituted scaffold [1]. The 5-hydroxy-substituted derivative (CHEMBL7735, D-64406) achieves an IC50 of 200 nM in the identical assay system, representing a 5-fold potency gain [2]. The 5-methoxy derivative (CHEMBL7296, compound 11) yields an IC50 of 300 nM, a 3.3-fold improvement [2]. The parent compound's quantitative deficit in potency is precisely what makes it indispensable: it is the only member of the class that reveals the unperturbed contribution of the core bis-indolyl pharmacophore to PDGFR binding, unconfounded by substituent effects.

PDGFR inhibition Swiss3T3 fibroblasts SAR baseline tyrosine kinase

FLT3 Inhibitory Potency: The Parent Scaffold Defines the Lower Boundary of Class Activity

Against endogenous FLT3 in EOL1 cells, di(1H-indol-2-yl)methanone shows an IC50 of 4,600 nM, the weakest FLT3 inhibition documented within the class [1]. The 5-hydroxy derivative achieves an IC50 of 570 nM (8.1-fold improvement), while the 5-methoxy derivative reaches 3,200 nM (1.4-fold improvement) [2]. Further-optimized derivative compound 102 achieves an IC50 of 40 nM in FLT3 autophosphorylation assays—a 115-fold improvement over the parent [3]. The parent compound's uniquely low FLT3 affinity establishes it as the essential 'floor' for FLT3 SAR studies and as the preferred tool compound when minimal FLT3 engagement is desired in PDGFR-focused experimental designs.

FLT3 inhibition EOL1 cells acute myeloid leukemia kinase selectivity

PDGFR/FLT3 Selectivity Ratio: Distinct Selectivity Profile of the Unsubstituted Parent

di(1H-indol-2-yl)methanone exhibits a PDGFR/FLT3 selectivity ratio of ~4.6 (calculated as FLT3 IC50 4,600 nM / PDGFR IC50 1,000 nM) [1]. This contrasts with the 5-hydroxy derivative (ratio ~2.85; 570/200 nM) [2], the 5-methoxy derivative (ratio ~10.7; 3,200/300 nM) [2], and the FLT3-optimized compound 102 (ratio ~0.1; 40/400 nM) [3]. The parent compound thus occupies a unique selectivity niche: it is PDGFR-preferring without the amplified PDGFR selectivity of the 5-methoxy analog, and without the dual-balanced profile of the 5-hydroxy analog. This intermediate selectivity profile is critical for studies dissecting the relative contributions of PDGFR versus FLT3 signaling in cellular models where both kinases are expressed.

kinase selectivity PDGFR/FLT3 ratio dual inhibition target profiling

Broad Kinase Selectivity Panel: Class-Level Selectivity Established with the Parent Scaffold

The parent compound di(1H-indol-2-yl)methanone and its early derivatives were profiled against a panel of tyrosine and serine-threonine kinases [1]. The class is reported as inactive or only weakly active toward FGFR1, EGF receptor, c-Src kinase, PKC isoforms, and GRK2 [1]. Although this selectivity profile was established with the parent compound as the lead scaffold, the quantitative degree of selectivity for each off-target was not reported numerically in the primary literature. This selectivity information is classified as class-level inference because it derives from the parent compound's characterization but has been extrapolated to describe the entire bis-indolylmethanone chemotype.

kinase profiling off-target activity FGFR1 EGFR c-Src PKC

Orthogonal Chemotype to AG1295: Comparable PDGFR Potency with Distinct Pharmacophore

di(1H-indol-2-yl)methanone inhibits PDGFR in Swiss3T3 fibroblasts with an IC50 of 1,000 nM [1]. The widely used quinoxaline-based PDGFR inhibitor AG1295 inhibits PDGFR autophosphorylation with IC50 values of 300–500 nM in membrane assays and 500–1,000 nM in Swiss3T3 cellular assays . Thus, the two compounds exhibit comparable potency ranges in the same cellular system but derive from entirely distinct chemical scaffolds—bis-indolylmethanone versus quinoxaline. This chemotype orthogonality is valuable for chemical biology studies where target engagement needs to be confirmed using structurally unrelated inhibitors to minimize scaffold-specific off-target effects.

PDGFR inhibitor AG1295 chemical probe orthogonal chemotype quinoxaline

Minimal Molecular Weight and Synthetic Accessibility as a Derivatization Starting Point

With a molecular weight of 260.29 g/mol and a structure consisting of two unsubstituted indole rings connected by a single carbonyl bridge, di(1H-indol-2-yl)methanone is the smallest and structurally simplest member of the bis-indolylmethanone class . The 5-hydroxy derivative (CHEMBL7735) has a molecular weight of 276.3 g/mol (+6.2%) [1], while the 5-methoxy derivative (CHEMBL7296) weighs 290.3 g/mol (+11.5%) [1]. This minimal molecular complexity translates to greater synthetic tractability: the unsubstituted parent requires fewer synthetic steps and avoids the regioselectivity challenges associated with introducing substituents at the 5- or 6-position of the indole ring. It serves as the preferred starting material for laboratories synthesizing custom bis-indolylmethanone libraries.

synthetic accessibility molecular weight medicinal chemistry scaffold derivatization

Optimal Application Scenarios for di(1H-indol-2-yl)methanone in Research and Industrial Procurement


SAR Baseline Compound for Bis-Indolylmethanone Kinase Inhibitor Programs

In medicinal chemistry programs developing bis-indolylmethanone-based kinase inhibitors, di(1H-indol-2-yl)methanone serves as the non-negotiable SAR reference standard. Its IC50 values of 1,000 nM (PDGFR) and 4,600 nM (FLT3) define the potency floor from which all substituent-driven improvements are measured [1]. Every newly synthesized derivative must be compared against the parent to quantify the true contribution of the introduced substituent to target affinity and selectivity. Without this baseline, SAR interpretation becomes unanchored and potency gains cannot be rigorously attributed to specific structural modifications. Procurement of the parent compound is therefore a prerequisite for any internally consistent bis-indolylmethanone lead optimization campaign.

Orthogonal Chemical Probe for PDGFR Target Validation Studies

For chemical biology studies requiring confirmation of PDGFR-dependent phenotypes, di(1H-indol-2-yl)methanone (PDGFR IC50 1,000 nM) can be deployed alongside the structurally unrelated quinoxaline inhibitor AG1295 (PDGFR IC50 500–1,000 nM) as an orthogonal probe pair [1]. Concordant results from two structurally distinct PDGFR inhibitors substantially reduce the probability that observed phenotypes arise from chemotype-specific off-target effects. This orthogonal validation strategy is particularly important in target deconvolution studies where confidence in target identity is paramount. The parent compound's well-characterized selectivity against FGFR1, EGFR, c-Src, and PKC isoforms further supports its use as a clean PDGFR probe [2].

Preferred Starting Material for Custom Bis-Indolylmethanone Library Synthesis

With a molecular weight of only 260.29 g/mol and an unsubstituted bis-indolyl core, di(1H-indol-2-yl)methanone is the most synthetically tractable entry point for laboratories synthesizing custom bis-indolylmethanone libraries [1]. Its lack of pre-existing substituents eliminates the need for protecting group strategies or regioselective functionalization challenges that complicate derivatization of 5-hydroxy or 5-methoxy analogs. The SAR literature demonstrates that substitution at the 5- or 6-position of one indole ring is the primary vector for potency optimization, while disubstitution at both indoles generally abolishes activity [2]. Thus, the parent compound provides the cleanest starting scaffold for systematic exploration of this critical substitution vector.

PDGFR-Selective Tool Compound for Studies Requiring Minimal FLT3 Interference

In cellular models where both PDGFR and FLT3 are co-expressed—such as certain hematopoietic and mesenchymal cell systems—di(1H-indol-2-yl)methanone provides a ~4.6-fold PDGFR-over-FLT3 selectivity window with an absolute FLT3 IC50 of 4,600 nM [1]. This is the weakest FLT3 activity of any well-characterized member of the class. By contrast, the 5-hydroxy derivative (FLT3 IC50 570 nM) [2] and compound 102 (FLT3 IC50 40 nM) [3] produce substantially greater FLT3 engagement at concentrations required for PDGFR inhibition. For experiments where FLT3 co-inhibition is a confounding variable—for example, studies in FLT3-expressing AML cell lines where PDGFR signaling is the primary readout—the parent compound minimizes this confound better than any substituted analog.

Quote Request

Request a Quote for di(1H-indol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.